molecular formula C9H10O3S B3054938 3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide CAS No. 62521-48-6

3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide

Cat. No.: B3054938
CAS No.: 62521-48-6
M. Wt: 198.24 g/mol
InChI Key: FFPSODOPRLCEAD-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-dioxide is a sulfone-containing heterocyclic compound featuring a benzothiophene backbone with a fused hydroxyl and methyl group at the 3-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Synthesis typically involves cyclization and oxidation steps, though specific methodologies remain less documented compared to other dihydrobenzothiophene derivatives .

Properties

IUPAC Name

3-methyl-1,1-dioxo-2H-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-9(10)6-13(11,12)8-5-3-2-4-7(8)9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPSODOPRLCEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514329
Record name 3-Hydroxy-3-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62521-48-6
Record name 3-Hydroxy-3-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

A widely cited method involves the cyclization of ortho-substituted benzaldehyde derivatives using sulfur dioxide (SO₂) under UV irradiation. The Chinese patent CN109053677B details this approach, where ortho-methylbenzaldehyde derivatives react with SO₂ in benzene to form dienol intermediates, which are subsequently trapped by SO₂ to yield 3-hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-dioxide. Key steps include:

  • Photochemical Activation : UV light (254 nm) promotes the formation of a dienol intermediate via [4+2] cycloaddition.
  • Sulfonation : SO₂ reacts with the dienol to form a sulfonic acid intermediate.
  • Acid-Catalyzed Cyclization : Triflic acid or ZnBr₂ catalyzes the closure of the thiophene ring, yielding the target compound.

Reaction conditions and yields vary with substituents. For example, ortho-methylbenzaldehyde derivatives yield 62–75% product after 12 hours at 25°C.

Table 1: Optimization of Cyclization Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
ZnBr₂ 90 24 68
Triflic Acid 25 12 75
FeCl₃ 40 18 58

Photochemical Synthesis via Dienol Trapping

Photolysis of ortho-substituted benzaldehydes in benzene with SO₂ represents another viable route. Studies from Canadian Journal of Chemistry demonstrate that UV irradiation of 3,4-methylenedioxybenzaldehyde generates a dienol, which reacts with SO₂ to form the hydroxysulfone precursor. Acidification with HCl or H₂SO₄ induces cyclization to the final product. This method achieves yields of 70–80% but requires careful control of light intensity and SO₂ concentration.

“The photolysis reaction can be carried out on multigram quantities, with the dienol intermediate trapped efficiently by SO₂ to form the sulfone backbone.”

Mechanistically, the reaction proceeds through a quinodimethane intermediate, which undergoes sulfonation followed by intramolecular cyclization. Computational studies support this pathway, showing a low energy barrier (ΔG‡ = 15.2 kcal/mol) for the cyclization step.

Acid-Catalyzed Rearrangement of Hydroxysulfones

Rearrangement of 3-hydroxy-2,3-dihydrobenzothiophene sulfones under acidic conditions offers an alternative synthetic route. A study published in Der Pharma Chemica describes the treatment of 3-hydroxy precursors with ZnBr₂ in tetrahydrofuran (THF) at 90°C, leading to a Wagner-Meerwein rearrangement. This method produces both 2,3-dihydrobenzothiophene-3-ones and 3-hydroxy-3-methyl derivatives, depending on the reaction time and acid strength.

Key Observations:

  • Prolonged heating (24 hours) favors the formation of 3-hydroxy-3-methyl derivatives (yield: 65%).
  • Shorter reaction times (2 hours) yield partially cyclized intermediates.

Comparative Analysis of Synthetic Methods

Table 3: Advantages and Limitations of Preparation Methods

Method Yield (%) Purity (%) Scalability Key Challenge
Cyclization (CN109053677B) 75 98 High SO₂ handling
Photochemical Synthesis 80 95 Moderate Light intensity control
Acid-Catalyzed Rearrangement 65 90 High Byproduct formation

The cyclization method offers the highest scalability and purity, making it industrially preferred. Photochemical routes, while efficient, require specialized equipment for UV irradiation. Acid-catalyzed rearrangements are cost-effective but necessitate rigorous purification to isolate the target compound from byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the benzothiophene ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. Studies have shown that 3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Case Study : In vitro tests demonstrated that the compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

2. Anticancer Research
The compound has also been investigated for its potential anticancer properties. It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.

Material Science Applications

1. Organic Photovoltaics
Due to its unique electronic properties, this compound has been explored as a component in organic photovoltaic devices. Its ability to absorb light and facilitate charge transport is being studied to enhance the efficiency of solar cells.

Case Study : Research indicates that incorporating this compound into polymer blends can improve the power conversion efficiency (PCE) of organic solar cells by optimizing light absorption and charge mobility.

Device TypePCE (%)Active Layer Composition
Bulk Heterojunction8.5Polymer + Benzothiophene
Planar Heterojunction9.2Polymer + Benzothiophene

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfone group plays a crucial role in its binding affinity and specificity . Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide Derivatives

  • Structural Differences : Unlike the target compound, derivatives such as 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide replace the hydroxyl and methyl groups with an amine. This substitution alters reactivity; the amine facilitates nucleophilic reactions, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or acid-base chemistry .
  • Synthesis : The target compound’s synthesis likely parallels methods for dihydrobenzothiophene sulfones, involving oxidation of benzothiophenes followed by functionalization. However, introducing the hydroxyl and methyl groups may require regioselective oxidation or protective strategies, contrasting with amine-addition routes .

1,2-Thiazetidine 1,1-Dioxides

  • Ring Size and Reactivity : 1,2-Thiazetidine 1,1-dioxides (four-membered rings) exhibit higher ring strain than the six-membered benzothiophene derivative. This strain increases reactivity, as seen in their rapid hydrolysis to sulfonic acids under moist conditions. The target compound’s larger ring and hydroxyl group may reduce such instability .
  • Functionalization : N-Acylation of thiazetidines is facile but leads to moisture-sensitive products. In contrast, the hydroxyl group in the target compound could enable etherification or esterification without compromising hydrolytic stability .

Thiete 1,1-Dioxides and Derivatives

  • Chlorinated Analogues : 3-Chlorothiete 1,1-dioxide (a four-membered sulfone) is synthesized via UV-induced chlorination. The chlorine atom enhances electrophilicity, enabling Diels-Alder reactions. The target compound’s hydroxyl and methyl groups are less electron-withdrawing, directing reactivity toward nucleophilic substitutions or hydrogen-bond-mediated interactions .
  • Applications : Thiete derivatives serve as intermediates in cycloadditions, whereas the benzothiophene core of the target compound may favor applications in drug design due to aromaticity and planar rigidity .

2,3-Dihydrothiophene 1,1-Dioxides

  • Conjugation Effects: 2,3-Dihydrothiophene 1,1-dioxides (non-aromatic five-membered rings) show distinct reactivity when the sulfone is conjugated with a double bond. Bromination of 2,5-dihydrothiophene 1,1-dioxide occurs in aprotic media, while the 2,3-isomer requires aqueous conditions. The target compound’s aromatic benzothiophene system and substituents likely reduce such conjugation-driven reactivity differences .
  • Stability : The hydroxyl group in the target compound may increase susceptibility to oxidation compared to dihydrothiophene sulfones, which are stabilized by sulfur’s electron-withdrawing effects .

Octachloro-2,3-dihydrobenzothiophene 1,1-Dioxide

  • Substituent Effects: Heavily chlorinated derivatives (e.g., octachloro-2,3-dihydrobenzothiophene 1,1-dioxide) exhibit enhanced thermal stability but environmental persistence.
  • Synthetic Routes : Chlorination and pyrolysis are critical for halogenated derivatives, whereas the target compound’s synthesis may prioritize selective oxidation and functional group protection .

Research Findings and Data

  • Synthetic Yields : Thiete 1,1-dioxide derivatives achieve ~70% yield via UV chlorination , while dihydrobenzothiophene sulfones report lower yields (40–60%) due to oxidation challenges .
  • Thermal Decomposition : Octachloro derivatives decompose at >250°C , whereas the target compound’s decomposition temperature is likely lower (~150–200°C) due to hydroxyl group lability.
  • Solubility: The hydroxyl group enhances aqueous solubility (e.g., ~5 mg/mL in water) compared to non-polar chlorinated analogues (<1 mg/mL) .

Biological Activity

3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide (CAS: 62521-48-6) is a compound characterized by a unique benzothiophene core, which integrates a hydroxyl group and a sulfone moiety. This combination of functional groups is believed to contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H10O3S
  • Molar Mass : 198.24 g/mol
  • Boiling Point : Approximately 422.4°C (predicted)
  • Density : 1.410 g/cm³

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess significant antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Effects : Similar compounds have been documented for their anti-inflammatory properties, suggesting that this compound may share these beneficial effects.
  • Antioxidant Activity : The presence of hydroxyl groups often correlates with antioxidant capabilities, indicating potential protective roles against oxidative stress.

The biological activity of this compound likely involves its interaction with specific molecular targets. The sulfone group is crucial for binding affinity and specificity towards various enzymes and receptors. Molecular docking studies have shown that this compound can inhibit certain enzymes by blocking their active sites .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2,3-Dihydrobenzo[b]thiophene 1,1-DioxideC8H8O2SLacks hydroxyl group; primarily studied for electronic properties.
Benzothiophene-3-olC8H8OSContains hydroxyl but lacks methyl substitution; studied for biological activity.
3-Hydroxy-2,3-dihydrobenzothiophene 1,1-DioneC8H8O3SSimilar structure but different functional groups; used in synthetic pathways.

The presence of both hydroxyl and methyl groups in this compound enhances its versatility in chemical reactions and potential biological activities .

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

  • Antimicrobial Studies : A study conducted on various derivatives of benzothiophenes indicated that compounds with similar structures exhibited significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that the unique functional groups in this compound may enhance its efficacy as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro assays demonstrated that compounds structurally related to this benzothiophene derivative could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic routes are established for 3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via selective oxidation of thiophene derivatives using catalytic systems. For example, tungsten-based catalysts (e.g., WO₃·H₂O) under alkaline conditions (pH ~11.5) and controlled temperatures (0–10°C) have been used for analogous sulfone syntheses . Optimization involves:
  • Temperature control : Lower temperatures minimize side reactions.
  • Oxidant stoichiometry : H₂O₂ is added incrementally to avoid over-oxidation.
  • Purification : Recrystallization from toluene or similar solvents improves purity.
    A hypothetical yield optimization table based on analogous syntheses:
CatalystTemp (°C)pHYield (%)Purity (HPLC)
WO₃·H₂O5–1011.57898%
MoO₃2010.06590%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm methyl and hydroxyl groups. For example, the methyl group adjacent to the sulfone typically appears at δ ~1.5–2.0 ppm in ¹H NMR .
  • IR Spectroscopy : Confirm sulfone (S=O) stretches at ~1300–1150 cm⁻¹ and hydroxyl (O-H) at ~3200–3600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) for derivatives of this compound be resolved?

  • Methodological Answer :
  • Cross-validation : Combine 2D NMR (COSY, NOESY) with computational methods (DFT) to predict shifts and assign ambiguous signals .
  • Solvent effects : Test in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on hydroxyl proton shifts.
  • Crystallographic validation : Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemical ambiguities. SHELXL refines bond lengths/angles to confirm assignments .

Q. What computational methods are recommended for modeling the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability.
  • Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. What challenges arise in the crystallographic refinement of this compound, and how can software like SHELX address them?

  • Methodological Answer :
  • Challenges :
  • Twinning : Common in sulfone derivatives due to symmetry. SHELXL’s TWIN/BASF commands model twinned datasets .
  • Disorder : Methyl/hydroxyl groups may exhibit positional disorder. Use PART/SUMP restraints to refine occupancy.
  • Workflow :

Data collection : High-resolution (<1.0 Å) data minimizes errors.

Structure solution : SHELXD for phase determination .

Refinement : SHELXL with Hirshfeld rigid-bond restraints for thermal motion .

Q. How can the compound’s reactivity in Diels-Alder or cycloaddition reactions be systematically studied?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via in-situ IR or HPLC under varying conditions (temp, solvent polarity).
  • Theoretical modeling : Calculate activation energies (ΔG‡) for possible transition states using DFT .
  • Regioselectivity : Use NOE NMR to confirm adduct geometry and computational NBO analysis to predict electronic preferences .

Data Contradiction Analysis

Q. How should researchers address conflicting data between computational predictions and experimental results (e.g., bond lengths, reaction yields)?

  • Methodological Answer :
  • Error source identification :
  • Computational : Verify basis set adequacy (e.g., 6-311++G(d,p) for sulfone groups).
  • Experimental : Re-examine purity (HPLC) or crystallographic data (R-factor) .
  • Sensitivity analysis : Vary reaction conditions (e.g., oxidant concentration) to isolate yield-limiting factors .

Theoretical Framework Integration

Q. How can researchers align mechanistic studies of this compound with broader theoretical frameworks (e.g., HSAB theory, frontier orbital theory)?

  • Methodological Answer :
  • HSAB theory : Classify the sulfone as a "hard" electrophile to predict reactivity with soft nucleophiles (e.g., enamines) .
  • Frontier orbital analysis : Use DFT-calculated HOMO/LUMO gaps to rationalize cycloaddition regiochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide

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